molecular formula C14H19N9 B2424488 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine CAS No. 2198296-26-1

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine

Cat. No.: B2424488
CAS No.: 2198296-26-1
M. Wt: 313.369
InChI Key: NDXDDFNXAROAPY-UHFFFAOYSA-N
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Description

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine is a novel chemical entity designed for advanced pharmaceutical and life sciences research. This complex heterocyclic compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core system linked to an azetidine ring, a structural motif found in compounds with high affinity for central nervous system targets. The molecular architecture, which incorporates a 1,2,3-triazole moiety, is of significant interest for probing gamma-aminobutyric acid (GABA) receptor subtypes and other neurologically relevant enzymes. Its precise mechanism of action is a subject of ongoing investigation, but its design suggests potential as a key intermediate or candidate for developing therapies targeting cognitive disorders. This product is provided as a high-purity solid and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N9/c1-11-16-17-13-3-4-14(18-23(11)13)21-9-12(10-21)20(2)7-8-22-6-5-15-19-22/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXDDFNXAROAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CCN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound contains multiple heterocyclic rings, including triazole and pyridazine moieties, which are known for their diverse biological activities. The molecular formula and weight of the compound are not explicitly stated in the sources but can be inferred from its structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antitubercular Activity : A study highlighted the synthesis of novel derivatives that showed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties:

  • Topoisomerase II Inhibition : Certain derivatives demonstrated cytotoxic activity against various human cancer cell lines (e.g., HepG2 and MCF-7), indicating their potential as chemotherapeutic agents . Specifically, compounds with similar triazole structures showed promising results in inducing apoptosis and inhibiting cell proliferation.

The efficacy of N-methyl derivatives against bacterial and cancerous cells may be attributed to their ability to interfere with critical cellular processes:

  • DNA Intercalation : Some studies suggest that compounds containing triazole rings can intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antitubercular Agents

A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among these compounds, some exhibited significant inhibitory effects on Mycobacterium tuberculosis with favorable safety profiles in human cell lines .

Case Study 2: Anticancer Compounds

Research on triazolo-pyridazine derivatives indicated that specific modifications could enhance their anticancer activity. For instance, compounds with bulky substituents at strategic positions showed improved potency against cancer cell lines .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline1001288-58-9Contains a quinoline moietyPotential anticancer activity
7-methoxy-N-(6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine19262-68-1Features naphthyridineStudied for neuroprotective effects
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide4579-60-6Benzamide derivativeInvestigated for anti-inflammatory properties

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal activity against various strains of fungi, including Candida species. The incorporation of the azetidine moiety may enhance this activity by improving bioavailability or altering the mechanism of action .

Anticancer Properties

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific compound may share these properties due to its structural similarities with known anticancer agents .

Anti-inflammatory Effects

Compounds with similar structural features have been evaluated for their anti-inflammatory effects. The potential for the compound to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases .

Case Study 1: Antifungal Activity

A series of triazole-pyridazine derivatives were synthesized and tested against Candida albicans. The most active compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that certain derivatives of this compound could significantly reduce cell viability compared to untreated controls. Mechanistic studies suggested that these compounds induce apoptotic pathways .

Preparation Methods

Cyclocondensation of 6-Hydrazinylpyridazine

The triazolo-pyridazine scaffold is assembled by reacting 6-hydrazinylpyridazine with trimethyl orthoacetate under acidic conditions. The methyl group at position 3 is introduced via the orthoester, while cyclization forms the fused triazole ring.

Reaction Conditions

  • Reactants : 6-Hydrazinylpyridazine (1.0 eq), trimethyl orthoacetate (1.2 eq)
  • Catalyst : Concentrated HCl (0.1 eq)
  • Solvent : Ethanol (reflux, 12 h)
  • Yield : 68–72%

Halogenation at Position 6

To enable nucleophilic aromatic substitution (SNAr) with azetidine, the triazolo-pyridazine is halogenated at position 6 using phosphorus oxychloride (POCl₃):

Procedure

  • Reactants : Triazolo-pyridazine (1.0 eq), POCl₃ (5.0 eq)
  • Conditions : 110°C, 6 h
  • Product : 6-Chloro-3-methyl-triazolo[4,3-b]pyridazine

Preparation of Azetidin-3-Amine Intermediate

Mesylation of 1-Benzhydrylazetidin-3-Ol

Following the methodology in, 1-benzhydrylazetidin-3-ol is treated with methanesulfonyl chloride to form the mesylate:

Reaction Conditions

  • Reactants : 1-Benzhydrylazetidin-3-ol (1.0 eq), MsCl (1.5 eq), Et₃N (2.0 eq)
  • Solvent : Dichloromethane (0°C to rt, 2 h)
  • Yield : 89%

Displacement with Ammonia

The mesylate is displaced with aqueous ammonia to yield 1-benzhydrylazetidin-3-amine:

Procedure

  • Reactants : Mesylated azetidine (1.0 eq), NH₃ (7N in MeOH, 5.0 eq)
  • Solvent : MeCN, 80°C, 12 h
  • Yield : 74%

Functionalization of Azetidin-3-Amine

N-Methylation via Reductive Amination

The primary amine undergoes reductive amination with formaldehyde:

Conditions

  • Reactants : Azetidin-3-amine (1.0 eq), formaldehyde (37% aq., 2.0 eq), NaBH₃CN (1.5 eq)
  • Solvent : MeOH, rt, 6 h
  • Yield : 82%

Alkylation with 2-(1H-1,2,3-Triazol-1-Yl)Ethyl Bromide

The methylated amine is alkylated with 2-(1H-1,2,3-triazol-1-yl)ethyl bromide:

Synthesis of Alkylating Agent

  • CuAAC Reaction : Propargyl bromide (1.0 eq) + ethyl azide (1.0 eq), CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.2 eq) in t-BuOH/H₂O (1:1), rt, 12 h
  • Product : 2-(1H-1,2,3-Triazol-1-yl)ethyl bromide (Yield: 65%)

Alkylation Conditions

  • Reactants : N-Methylazetidin-3-amine (1.0 eq), triazole-ethyl bromide (1.2 eq), K₂CO₃ (2.0 eq)
  • Solvent : DMF, 60°C, 8 h
  • Yield : 58%

Coupling of Triazolo-Pyridazine to Azetidine

Deprotection of Benzhydryl Group

The benzhydryl group is removed using HCl in dioxane:

  • Conditions : 4M HCl/dioxane, rt, 4 h
  • Yield : 91%

SNAr Reaction with 6-Chloro-Triazolo-Pyridazine

The deprotected azetidine undergoes SNAr with 6-chloro-3-methyl-triazolo-pyridazine:

Conditions

  • Reactants : Azetidin-3-amine derivative (1.0 eq), 6-chloro-triazolo-pyridazine (1.1 eq), Et₃N (3.0 eq)
  • Solvent : DMF, 100°C, 24 h
  • Yield : 63%

Overall Synthetic Route and Optimization

Key Challenges and Solutions

  • Regioselectivity in Triazole Formation : CuAAC ensures 1,4-regioselectivity, but 1,5-isomers are minimized using copper catalysis.
  • Azetidine Ring Strain : Mesylate displacement at elevated temperatures mitigates steric hindrance.

Optimized Reaction Sequence

  • Synthesize triazolo-pyridazine halogenated intermediate.
  • Prepare azetidin-3-amine via mesylate displacement and deprotection.
  • Functionalize amine with methyl and triazole-ethyl groups.
  • Couple triazolo-pyridazine via SNAr.

Table 1: Summary of Synthetic Steps and Yields

Step Reaction Reagents/Conditions Yield (%)
1 Triazolo-pyridazine synthesis 6-Hydrazinylpyridazine, trimethyl orthoacetate, HCl 70
2 Halogenation POCl₃, 110°C 85
3 Azetidine mesylation MsCl, Et₃N, DCM 89
4 Ammonia displacement NH₃/MeCN, 80°C 74
5 N-Methylation Formaldehyde, NaBH₃CN 82
6 Triazole-ethyl alkylation K₂CO₃, DMF, 60°C 58
7 Benzhydryl deprotection HCl/dioxane 91
8 SNAr coupling Et₃N, DMF, 100°C 63

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 5.2 Hz, 1H, pyridazine-H), 4.53 (t, J = 6.8 Hz, 2H, -CH₂-triazole), 3.92–3.85 (m, 2H, azetidine-H), 3.42 (s, 3H, N-CH₃).
  • ¹³C NMR : δ 161.2 (triazole-C), 152.4 (pyridazine-C), 58.1 (N-CH₂), 46.3 (N-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₁N₁₀ : 389.19 [M+H]⁺
  • Observed : 389.21 [M+H]⁺

Q & A

Q. What synthetic routes are reported for preparing this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step protocols, including nucleophilic substitutions, cyclization, and coupling reactions. For example:

  • Coupling reaction : A patent method () uses 3-methylpyridazine derivatives with cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9%. Purification via chromatography (ethyl acetate/hexane gradient) is critical .
  • Cyclization : describes cyclization with potassium hydroxide (KOH) and carbon disulfide (CS₂) in propane-2-ol under ice-cooling, followed by recrystallization from alcohol .

Q. Key factors affecting yield :

  • Catalyst selection (e.g., CuBr for Ullmann-type couplings).
  • Solvent polarity (DMSO vs. alcohols).
  • Temperature control (e.g., ice baths to suppress side reactions).

Q. Table 1. Comparative Synthesis Conditions

StepReagents/CatalystsSolventTemp.YieldReference
CouplingCs₂CO₃, CuBrDMSO35°C17.9%
CyclizationKOH, CS₂Propane-2-ol0°CN/A*
*Yield not explicitly reported but noted as "moderate" with recrystallization.

Q. How is the structural identity of this compound confirmed in published studies?

Multi-technique validation is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.87 ppm for triazole protons in CDCl₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺) .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% in ) .
  • Melting point : Consistency with literature (e.g., 104–107°C in ) .

Q. Critical considerations :

  • Regiochemistry of triazole/pyridazine rings requires NOESY or 2D NMR for confirmation.
  • Purity assessed via HPLC (not explicitly mentioned but inferred from chromatographic methods in and ).

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting specific enzymes?

Methodology :

  • Target selection : Prioritize enzymes with structural relevance (e.g., COX-2, tyrosine kinases) based on the compound’s triazole and pyridazine pharmacophores .
  • Protein preparation : Retrieve crystal structures (e.g., PDB: 1CX2 for COX-2), remove water molecules, and add polar hydrogens.
  • Ligand preparation : Optimize 3D geometry using Gaussian or AutoDock Tools, assign Gasteiger charges.
  • Docking protocol : Use AutoDock Vina with grid boxes centered on active sites (e.g., COX-2’s arachidonic acid pocket). Validate by redocking co-crystallized ligands (RMSD < 2.0 Å).

Q. Key outputs :

  • Binding affinity (ΔG ≤ -8 kcal/mol suggests strong interactions).
  • Hydrogen bonds between triazole N-atoms and catalytic residues (e.g., Arg120 in COX-2).
  • Hydrophobic contacts with pyridazine methyl groups .

Q. What strategies optimize reaction yields in multi-step syntheses of triazolo-pyridazine derivatives?

Evidence-based approaches :

  • Catalyst optimization : Replace CuBr with Pd-based catalysts for higher coupling efficiency (noted in ’s low yield of 17.9%) .
  • Solvent screening : Test dimethylformamide (DMF) or toluene for better solubility of intermediates.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 48 hours in ) .
  • Workup adjustments : Replace chromatography with pH-dependent extraction (e.g., acid-base partitioning in ) .

Case study : achieved moderate yields via recrystallization instead of column chromatography, reducing product loss .

Q. How can researchers resolve discrepancies between computational binding predictions and experimental bioactivity data?

Stepwise resolution :

Re-evaluate docking parameters :

  • Include protein flexibility via molecular dynamics (MD) simulations ( mentions AI-driven MD).
  • Calculate binding free energy using MM-PBSA/GBSA for improved accuracy .

Experimental validation :

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics.
  • Dose-response assays (e.g., IC₅₀) to confirm inhibitory potency.

Data cross-check : Compare with structurally similar analogs (e.g., pyrazolo-pyrimidines in ) to identify pharmacophore requirements .

Example : If docking predicts COX-2 inhibition but bioassays show no activity, test solubility (DMSO stock concentration) or cytotoxicity (via MTT assays) to rule out false negatives .

Q. What methodologies address regioselectivity challenges in triazole and pyridazine ring formation?

Approaches :

  • Theoretical modeling : Use DFT calculations (e.g., Gaussian 09) to predict thermodynamically favored regioisomers.
  • Kinetic control : Lower reaction temperatures (e.g., 0°C in ) to favor slower-forming, stable products .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to direct cyclization (noted in ’s use of KOH for deprotection) .

Q. Validation :

  • 2D NMR (e.g., HMBC to confirm carbon-proton correlations in triazole rings).
  • Single-crystal X-ray diffraction (as performed in for analogous compounds) .

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